molecular formula C16H21BF3NO4 B13715422 N-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide

N-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide

Cat. No.: B13715422
M. Wt: 359.2 g/mol
InChI Key: FELSICGGWJKPMD-UHFFFAOYSA-N
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Description

N-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring and a trifluoromethoxy group attached to a benzamide core. The presence of these functional groups imparts distinctive chemical properties, making it a valuable subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzamide core, followed by the introduction of the trifluoromethoxy group and the dioxaborolane ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

N-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: In biological research, it serves as a probe for studying enzyme activity and protein interactions due to its unique chemical properties.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and advanced materials, contributing to innovations in various industrial sectors.

Mechanism of Action

The mechanism of action of N-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. Additionally, the trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for certain biological targets, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide
  • N-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)benzamide
  • N-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(difluoromethoxy)benzamide

Uniqueness

N-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide stands out due to the specific positioning of the trifluoromethoxy group and the ethyl substituent on the benzamide core. These structural features confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds. The combination of the dioxaborolane ring and the trifluoromethoxy group enhances its versatility and potential for diverse applications.

Properties

Molecular Formula

C16H21BF3NO4

Molecular Weight

359.2 g/mol

IUPAC Name

N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide

InChI

InChI=1S/C16H21BF3NO4/c1-6-21-13(22)10-7-11(9-12(8-10)23-16(18,19)20)17-24-14(2,3)15(4,5)25-17/h7-9H,6H2,1-5H3,(H,21,22)

InChI Key

FELSICGGWJKPMD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)(F)F)C(=O)NCC

Origin of Product

United States

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